

An In-depth Technical Guide to the Spectroscopic Data of 1,1-Diethoxyacetone

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 1,1-Diethoxyacetone

CAS No.: 5774-26-5

Cat. No.: B1267728

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Introduction

1,1-Diethoxyacetone, also known as pyruvaldehyde diethyl acetal, is a ketone and an acetal. Its chemical structure, characterized by a central carbonyl group and a geminal diether, makes it a molecule of interest in synthetic organic chemistry and as a potential building block in the development of novel pharmaceutical compounds. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **1,1-diethoxyacetone**, offering insights into the structural information that can be derived from each technique.

Molecular Structure and Key Features

A clear understanding of the molecular structure of **1,1-diethoxyacetone** is the first step in interpreting its spectroscopic data.

Figure 1. 2D Structure of **1,1-Diethoxyacetone**.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elucidating its structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- **Sample Introduction:** A dilute solution of **1,1-diethoxyacetone** in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification.
- **Ionization:** The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a radical cation known as the molecular ion ($M^{+\bullet}$).
- **Fragmentation:** The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals. This fragmentation is a reproducible process that is characteristic of the molecule's structure.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Data Summary: Mass Spectrum of **1,1-Diethoxyacetone**

The mass spectrum of **1,1-diethoxyacetone** (under the synonym 2-Propanone, 1,1-diethoxy-) is available from the NIST WebBook.[\[1\]](#)

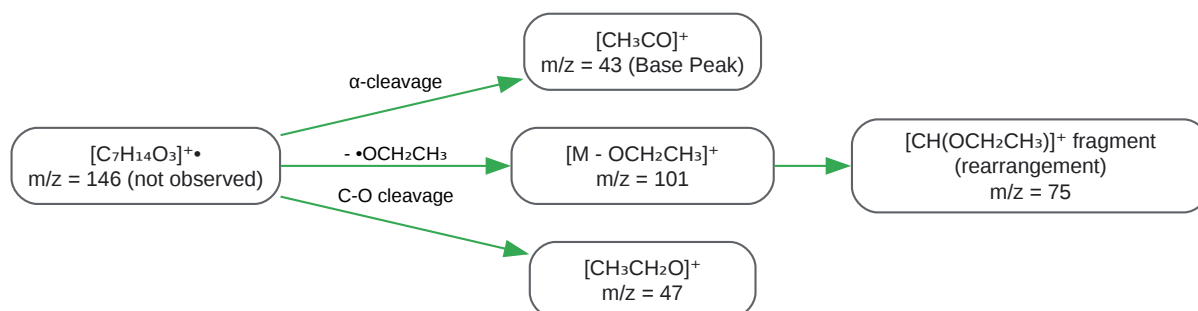
m/z	Relative Intensity (%)	Proposed Fragment
43	100	$[\text{CH}_3\text{CO}]^+$
47	~95	$[\text{CH}_3\text{CH}_2\text{O}]^+$
75	~80	$[\text{CH}(\text{OCH}_2\text{CH}_3)]^+$
101	~30	$[\text{M} - \text{OCH}_2\text{CH}_3]^+$
115	~5	$[\text{M} - \text{OCH}_3]^+$
146	Not Observed	$[\text{M}]^{+\bullet}$ (Molecular Ion)

Note: The relative intensities are approximate and can vary slightly between instruments.

Interpretation of the Mass Spectrum

The absence of a prominent molecular ion peak at m/z 146 is common for acetals, which tend to fragment readily. The base peak at m/z 43 corresponds to the highly stable acetyl cation ($[\text{CH}_3\text{CO}]^+$), resulting from cleavage of the C-C bond adjacent to the carbonyl group. This is a characteristic fragmentation for ketones.

Another major fragmentation pathway for acetals is the cleavage of the C-O bonds. The significant peak at m/z 101 represents the loss of an ethoxy radical ($\bullet\text{OCH}_2\text{CH}_3$). The peak at m/z 75 is characteristic of the $[\text{CH}(\text{OR})_2]^+$ fragment, though in this case, a rearrangement likely occurs. The peak at m/z 47 is attributed to the ethoxy cation ($[\text{CH}_3\text{CH}_2\text{O}]^+$).



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Figure 2. Proposed major fragmentation pathways of **1,1-diethoxyacetone** in EI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ^1H and ^{13}C NMR are essential for the complete structural assignment of **1,1-diethoxyacetone**.

Experimental Protocol: NMR Spectroscopy

- **Sample Preparation:** A small amount of **1,1-diethoxyacetone** (typically 5-25 mg for ^1H , 20-100 mg for ^{13}C) is dissolved in a deuterated solvent (e.g., CDCl_3 , acetone- d_6) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm.
- **Data Acquisition:** The NMR tube is placed in the spectrometer's strong magnetic field. A radiofrequency pulse is applied, and the resulting signal (Free Induction Decay or FID) is detected as the nuclei relax.
- **Data Processing:** The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and integrated.

Predicted ^1H NMR Spectrum of **1,1-Diethoxyacetone**

While an experimental spectrum for **1,1-diethoxyacetone** is not readily available in public databases, a predicted spectrum can be generated based on the known chemical shifts of similar functional groups.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~4.5 - 4.7	Singlet	1H	-CH(OEt) $_2$
~3.5 - 3.7	Quartet	4H	-OCH $_2$ CH $_3$
~2.1 - 2.2	Singlet	3H	-C(O)CH $_3$
~1.2 - 1.3	Triplet	6H	-OCH $_2$ CH $_3$

Causality Behind Predicted Chemical Shifts:

- $-\text{CH}(\text{OEt})_2$ (singlet, $\sim 4.5\text{-}4.7$ ppm): This methine proton is attached to a carbon bonded to two oxygen atoms, which are strongly electron-withdrawing. This deshielding effect shifts the signal significantly downfield. The absence of adjacent protons results in a singlet.
- $-\text{OCH}_2\text{CH}_3$ (quartet, $\sim 3.5\text{-}3.7$ ppm): These methylene protons are adjacent to an oxygen atom, causing a downfield shift. They are coupled to the three protons of the methyl group, resulting in a quartet (n+1 rule, where n=3).
- $-\text{C}(\text{O})\text{CH}_3$ (singlet, $\sim 2.1\text{-}2.2$ ppm): The protons of the acetyl methyl group are adjacent to a carbonyl group, which is electron-withdrawing, causing a downfield shift compared to a simple alkane methyl group. The absence of adjacent protons leads to a singlet.
- $-\text{OCH}_2\text{CH}_3$ (triplet, $\sim 1.2\text{-}1.3$ ppm): These methyl protons are coupled to the two protons of the adjacent methylene group, resulting in a triplet (n+1 rule, where n=2).

Predicted ^{13}C NMR Spectrum of **1,1-Diethoxyacetone**

Similarly, the ^{13}C NMR spectrum can be predicted.

Chemical Shift (ppm)	Assignment
$\sim 205 - 210$	C=O
$\sim 100 - 105$	$-\text{CH}(\text{OEt})_2$
$\sim 60 - 65$	$-\text{OCH}_2\text{CH}_3$
$\sim 25 - 30$	$-\text{C}(\text{O})\text{CH}_3$
~ 15	$-\text{OCH}_2\text{CH}_3$

Causality Behind Predicted Chemical Shifts:

- C=O ($\sim 205\text{-}210$ ppm): The carbonyl carbon is highly deshielded and appears far downfield, a characteristic feature of ketones.

- $-\text{CH}(\text{OEt})_2$ (~100-105 ppm): The acetal carbon, bonded to two oxygen atoms, is also significantly deshielded.
- $-\text{OCH}_2\text{CH}_3$ (~60-65 ppm): The methylene carbons of the ethoxy groups are shifted downfield due to the attached oxygen.
- $-\text{C}(\text{O})\text{CH}_3$ (~25-30 ppm): The acetyl methyl carbon appears in a typical region for a methyl group adjacent to a carbonyl.
- $-\text{OCH}_2\text{CH}_3$ (~15 ppm): The terminal methyl carbons of the ethoxy groups are the most shielded and appear furthest upfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation:** A small amount of neat liquid **1,1-diethoxyacetone** is placed between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
- **Data Acquisition:** An infrared beam is passed through the sample. The detector measures the frequencies at which the sample absorbs the infrared radiation.
- **Data Processing:** A Fourier transform is used to convert the interferogram into a spectrum of absorbance or transmittance versus wavenumber (cm^{-1}).

Predicted IR Absorption Bands for **1,1-Diethoxyacetone**

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
~1725	Strong	C=O stretch	Ketone
~2980-2850	Medium-Strong	C-H stretch	Alkane
~1150-1050	Strong	C-O stretch	Acetal (Ether)
~1450 & ~1375	Medium	C-H bend	Alkane

Interpretation of the IR Spectrum:

- ~1725 cm⁻¹ (Strong): The most prominent peak in the spectrum is expected to be the sharp, strong absorption corresponding to the C=O stretching vibration of the ketone functional group.
- ~2980-2850 cm⁻¹ (Medium-Strong): These absorptions are due to the C-H stretching vibrations of the methyl and methylene groups in the molecule.
- ~1150-1050 cm⁻¹ (Strong): A strong, and often broad, band in this region is characteristic of the C-O stretching vibrations of the acetal (ether) linkages.
- ~1450 & ~1375 cm⁻¹ (Medium): These bands correspond to the bending vibrations of the C-H bonds in the alkyl groups.

Safety and Handling

1,1-Diethoxyacetone should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is a combustible liquid.[2] Users should wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.

Conclusion

The spectroscopic data of **1,1-diethoxyacetone** provides a detailed fingerprint of its molecular structure. The mass spectrum reveals a characteristic fragmentation pattern dominated by α -cleavage to form the acetyl cation. While experimental NMR and IR spectra are not widely available, predictions based on established chemical principles provide a reliable guide for the

expected spectral features. The combination of these spectroscopic techniques allows for the unambiguous identification and characterization of **1,1-diethoxyacetone**, which is crucial for its application in research and development.

References

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data of 1,1-Diethoxyacetone]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1267728/docs#an-in-depth-technical-guide-to-the-spectroscopic-data-of-1-1-diethoxyacetone\]](https://www.benchchem.com/product/b1267728/docs#an-in-depth-technical-guide-to-the-spectroscopic-data-of-1-1-diethoxyacetone)

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